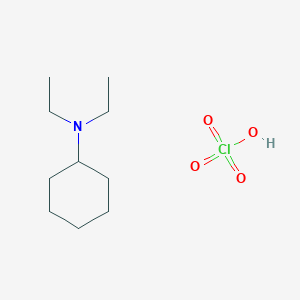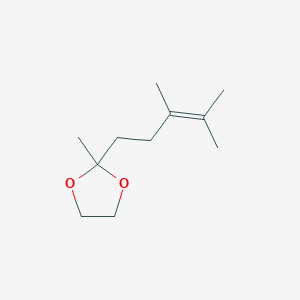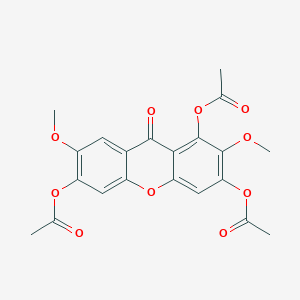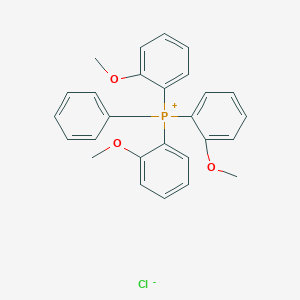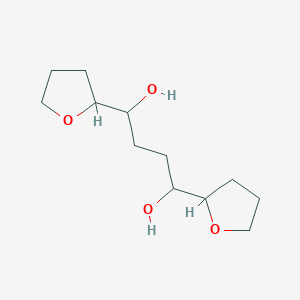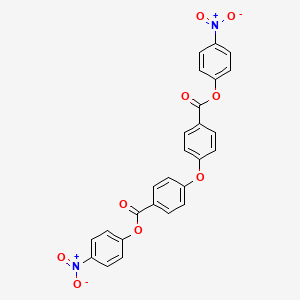
Bis(4-nitrophenyl) 4,4'-oxydibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-nitrophenyl) 4,4’-oxydibenzoate is an organic compound with the molecular formula C26H16N2O9 It is characterized by the presence of nitrophenyl groups and an oxydibenzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-nitrophenyl) 4,4’-oxydibenzoate typically involves the reaction of 4-nitrophenol with 4,4’-oxydibenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of Bis(4-nitrophenyl) 4,4’-oxydibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts, such as tetraethylammonium bromide, can optimize the reaction conditions and improve the overall yield .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-nitrophenyl) 4,4’-oxydibenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4,4’-oxydibenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis; hydrochloric acid (HCl) for acidic hydrolysis.
Major Products Formed
Reduction: 4-aminophenyl 4,4’-oxydibenzoate.
Hydrolysis: 4-nitrophenol and 4,4’-oxydibenzoic acid.
Aplicaciones Científicas De Investigación
Bis(4-nitrophenyl) 4,4’-oxydibenzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis(4-nitrophenyl) 4,4’-oxydibenzoate involves its ability to interact with various molecular targets. For instance, its nitrophenyl groups can participate in electron transfer reactions, making it useful in redox chemistry. Additionally, its ester bonds can undergo hydrolysis, releasing active components that can interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-nitrophenyl)squaramide: Similar in structure but contains a squaramide core instead of an oxydibenzoate core.
Bis(4-fluoro-3-nitrophenyl) sulfone: Contains fluoro and nitro groups but has a sulfone core.
Uniqueness
Bis(4-nitrophenyl) 4,4’-oxydibenzoate is unique due to its combination of nitrophenyl groups and an oxydibenzoate core, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific electron transfer capabilities and stability under various conditions .
Propiedades
Número CAS |
188895-97-8 |
|---|---|
Fórmula molecular |
C26H16N2O9 |
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 4-[4-(4-nitrophenoxy)carbonylphenoxy]benzoate |
InChI |
InChI=1S/C26H16N2O9/c29-25(36-23-13-5-19(6-14-23)27(31)32)17-1-9-21(10-2-17)35-22-11-3-18(4-12-22)26(30)37-24-15-7-20(8-16-24)28(33)34/h1-16H |
Clave InChI |
PCZNQQLHQVVBDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




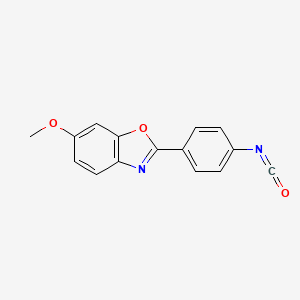
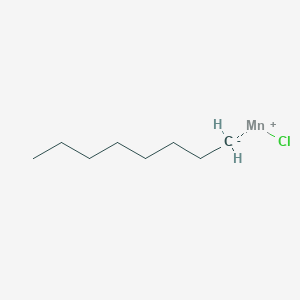
![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)

![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
